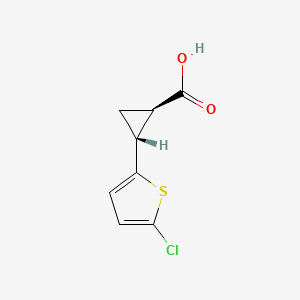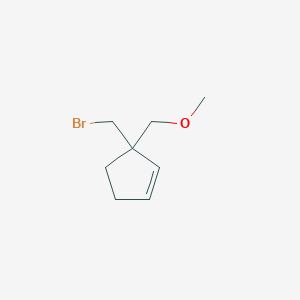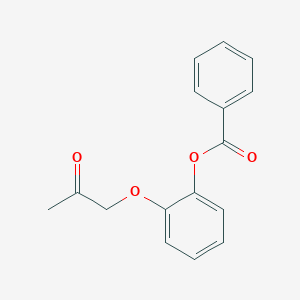![molecular formula C20H21N3O2 B2783249 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide CAS No. 1448141-79-4](/img/structure/B2783249.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine moiety, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . This moiety is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the pyrrolo[2,3-b]pyridine, along with the attached propyl and 4-oxo-4-phenylbutanamide groups .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. The pyrrolo[2,3-b]pyridine moiety could potentially undergo various reactions at the nitrogen atoms or the carbon atoms of the ring .Scientific Research Applications
Synthesis and Characterization
1. Synthesis of Pyrrolidine Derivatives
Pyrrolidine derivatives, closely related to the compound , have been synthesized through various methods, including the condensation of specific acrylamides and pentanamides with ammonia. These compounds were characterized using spectral data and evaluated for their antimicrobial activities, demonstrating the importance of pyrrolidine structures in developing new antimicrobial agents (Joshi, 2015).
2. Antimicrobial and Antitumoral Activities
The synthesis of functionalized spirooxindole pyrrolidine derivatives has shown significant antibacterial, antifungal, antimalarial, and antitubercular activities. This highlights the compound's potential in contributing to the development of new therapeutic agents against various infectious diseases (Haddad et al., 2015).
3. Antitumoral Activity
N-phenyl-3-pyrrolecarbothioamides, related to the structure of the given compound, have shown inhibitory effects on the growth of various cancer cell lines, suggesting potential applications in cancer therapy (Cocco et al., 2003).
Material Science Applications
4. Conducting Polymers
Derivatives of pyrrolidines, including those with pyrrole groups, have been utilized in the synthesis of conducting polymers. These materials, derived from low oxidation potential monomers, have applications in electronics and materials science, indicating the broader utility of such compounds in developing advanced materials (Sotzing et al., 1996).
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-oxo-4-phenylbutanamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
4-oxo-4-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-18(16-6-2-1-3-7-16)9-10-19(25)21-13-5-14-23-15-11-17-8-4-12-22-20(17)23/h1-4,6-8,11-12,15H,5,9-10,13-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUDXAHZPGCANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2783168.png)
![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2783175.png)


![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)
![3-(4-chlorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2783180.png)


